2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile is a useful research compound. Its molecular formula is C16H12ClNO and its molecular weight is 269.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Characterization and Nonlinear Optical (NLO) Properties
Research has demonstrated the significance of 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (CPC) in spectroscopic characterization and nonlinear optical (NLO) properties. Studies utilizing Density Functional Theory (DFT) and Time-Dependent DFT have been effective in determining the structural parameters, spectroscopic characteristics, and NLO properties of CPC-related molecules (Wazzan, Al-Qurashi, & Faidallah, 2016).
Cyclization Processes in Chemical Synthesis
The 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile is involved in chemical synthesis, particularly in cyclization processes. For example, the transformation of related compounds through nucleophilic intramolecular cyclization has been explored, showing the compound's utility in expanding reaction scopes and improving yields (Aksenov et al., 2022).
Luminescent Properties in Platinum(II) Complexes
Studies on luminescent mono- and binuclear cyclometalated Platinum(II) complexes have utilized derivatives of this compound. These complexes demonstrate potential applications in materials science, particularly in exploring fluid- and solid-state oligomeric interactions (Lai et al., 1999).
Electronic and Non-Linear Optical (NLO) Properties in Arylation
The electronic and NLO properties of derivatives of this compound have been investigated, particularly in the context of arylation via Pd-Catalyzed Suzuki Cross-Coupling reactions. These studies provide insights into the reactivity and electronic properties of these compounds (Nazeer et al., 2020).
Advanced Oxidation Processes
The compound has been studied in the context of advanced oxidation processes, particularly in the degradation of aqueous organic pollutants. This research is critical in environmental science and technology, offering insights into more efficient and environmentally friendly oxidation processes (Bokare & Choi, 2011).
Antibacterial Applications
Research into the antibacterial properties of related compounds, such as 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, highlights potential medical and pharmaceutical applications. These studies include the synthesis and evaluation of these compounds against various bacteria, contributing to the development of new antibacterial agents (Desai et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Similar compounds have been found to affect various pathways, such as the base excision repair (ber) pathway and cAMP-dependent protein kinase activity
Pharmacokinetics
Similar compounds have been found to have good solubility in most organic solvents, fats, and oils, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been found to cause various effects, such as changes in protein function, alterations in cellular signaling pathways, and potential cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and interaction with its targets .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-oxo-4-phenylbutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-14-8-6-13(7-9-14)15(11-18)16(19)10-12-4-2-1-3-5-12/h1-9,15H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJMPRBLQDWITE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(C#N)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.